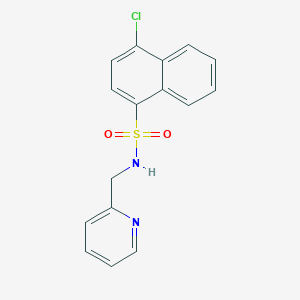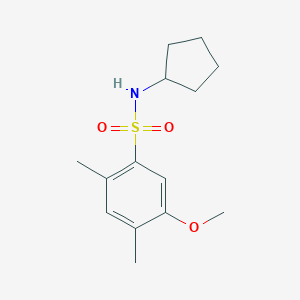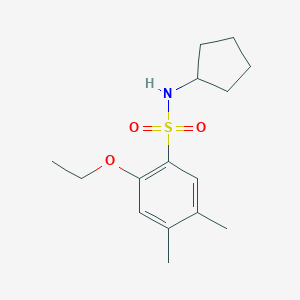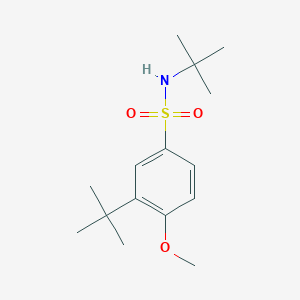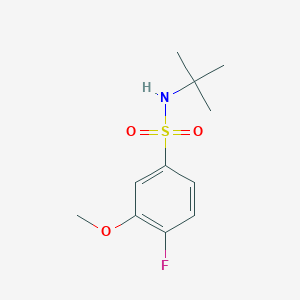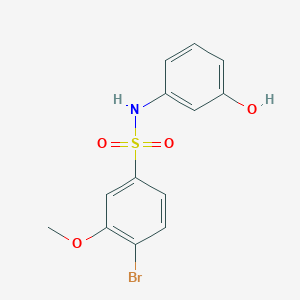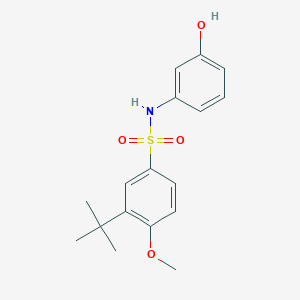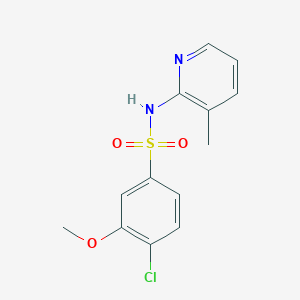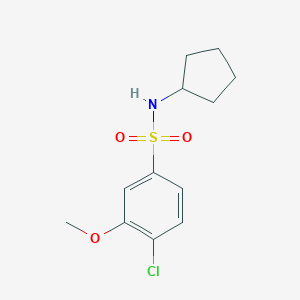
4-chloro-N-cyclopentyl-3-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclopentyl-3-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines. CP-690,550 has been studied extensively for its potential use in the treatment of various autoimmune diseases.
Mecanismo De Acción
CP-690,550 inhibits JAK3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of JAK3 and downstream signaling pathways. By inhibiting JAK3, CP-690,550 can reduce the production of pro-inflammatory cytokines, which can lead to the suppression of the immune system.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects. In a study conducted on rheumatoid arthritis patients, CP-690,550 was shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. CP-690,550 was also shown to improve the clinical symptoms of rheumatoid arthritis, such as joint swelling and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in various biological processes. However, one limitation is that it is a relatively new compound, and its long-term effects are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of CP-690,550. One direction is to investigate its potential use in the treatment of other autoimmune diseases such as multiple sclerosis and lupus. Another direction is to study its long-term effects on the immune system and its potential for inducing immunosuppression. Additionally, further research is needed to fully understand the mechanism of action of CP-690,550 and its potential for drug development.
Métodos De Síntesis
The synthesis of CP-690,550 involves a multi-step process. The first step involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with cyclopentylmagnesium bromide to form 4-chloro-N-cyclopentyl-3-nitrobenzenesulfonamide. This intermediate is then reduced using palladium on carbon and hydrogen gas to form 4-chloro-N-cyclopentyl-3-aminobenzenesulfonamide. The final step involves the methylation of the amine group using methyl iodide to form 4-chloro-N-cyclopentyl-3-methoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
CP-690,550 has been studied extensively for its potential use in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been shown to be a potent inhibitor of JAK3, which plays a crucial role in the signaling pathways of cytokines. By inhibiting JAK3, CP-690,550 can reduce the production of pro-inflammatory cytokines, which can lead to the suppression of the immune system.
Propiedades
Fórmula molecular |
C12H16ClNO3S |
|---|---|
Peso molecular |
289.78 g/mol |
Nombre IUPAC |
4-chloro-N-cyclopentyl-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H16ClNO3S/c1-17-12-8-10(6-7-11(12)13)18(15,16)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |
Clave InChI |
CIKVKFFQABXJPF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Cl |
SMILES canónico |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



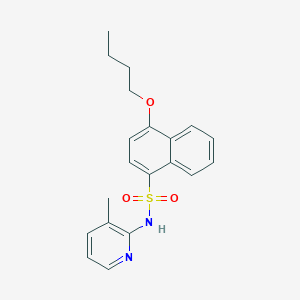
![ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B226242.png)
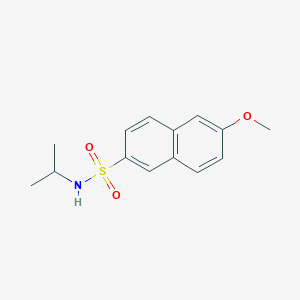
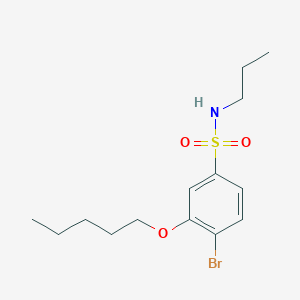
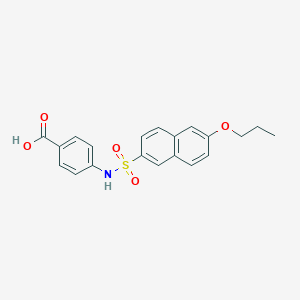
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226255.png)
